Neocercosporin
Description
Neocercosporin is a secondary metabolite produced by fungi, first isolated and characterized in the late 20th century. It belongs to the class of polyketide antibiotics and has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria . The compound is derived from Cercospora species, fungi known for producing phototoxic perylenequinones, which are structurally complex and redox-active . This compound’s mechanism of action involves the generation of reactive oxygen species (ROS) under light exposure, leading to cellular damage in target organisms.
Properties
CAS No. |
67533-78-2 |
|---|---|
Molecular Formula |
C29H26O10 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
10,16-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,5,8,10,15,17,20,22-nonaene-7,19-dione |
InChI |
InChI=1S/C29H26O10/c1-10(30)5-14-20-18-12(24(34)26(14)36-3)7-16(32)28-22(18)23-19-13(8-17(33)29(23)39-9-38-28)25(35)27(37-4)15(21(19)20)6-11(2)31/h7-8,10-11,30-33H,5-6,9H2,1-4H3 |
InChI Key |
QSDSSSQWVNLFIG-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C(=O)C2=CC(=C3C4=C5C6=C(C1=C24)C(=C(C(=O)C6=CC(=C5OCO3)O)OC)CC(C)O)O)OC)O |
Canonical SMILES |
CC(CC1=C(C(=O)C2=CC(=C3C4=C5C6=C(C1=C24)C(=C(C(=O)C6=CC(=C5OCO3)O)OC)CC(C)O)O)OC)O |
Synonyms |
5,8-dihydroxy-2,11-dimethoxy-1,12-(2-hydroxypropyl) -6,7-methylenedioxyperylene-3,10-quinone neocercosporin |
Origin of Product |
United States |
Comparison with Similar Compounds
Neocercosporin shares functional and structural similarities with other fungal-derived polyketides and perylenequinones. Below is a comparative analysis with two closely related compounds: Cercosporin and Hypocrellin A.
Structural and Functional Similarities
| Property | This compound | Cercosporin | Hypocrellin A |
|---|---|---|---|
| Core Structure | Perylenequinone | Perylenequinone | Perylenequinone derivative |
| Biosynthetic Origin | Cercospora spp. | Cercospora spp. | Shiraia spp. |
| Phototoxicity | Light-dependent ROS | Light-dependent ROS | Light-dependent ROS |
| Solubility | Low in aqueous media | Low in aqueous media | Moderate in DMSO |
| Primary Activity | Antibacterial | Antifungal, phytotoxic | Antiviral, anticancer |
Key Observations :
- All three compounds are perylenequinones with photodynamic activity, but their biological targets differ significantly. This compound primarily inhibits bacteria, whereas Cercosporin is phytotoxic, and Hypocrellin A shows broader anticancer applications .
- Structural similarities (e.g., conjugated quinone systems) enable redox cycling and ROS generation, but side-chain modifications dictate specificity and toxicity .
Efficacy and Bioactivity
| Compound | MIC (μg/mL) vs. S. aureus | Cytotoxicity (IC₅₀, μM) | Stability (Half-life in PBS) |
|---|---|---|---|
| This compound | 2.5 | 15.2 | 4 hours |
| Cercosporin | >50 (No activity) | 8.7 | 6 hours |
| Hypocrellin A | 12.8 | 4.3 | 8 hours |
Key Observations :
- This compound exhibits superior antibacterial potency compared to Hypocrellin A but higher cytotoxicity, limiting its therapeutic index .
- Cercosporin lacks antibacterial efficacy but shows stronger phytotoxic effects, aligning with its ecological role in plant pathogenesis .
Stability and Formulation Challenges
- This compound: Rapid degradation in aqueous solutions (pH < 7) and sensitivity to UV light. Nanoencapsulation in liposomes improves stability but requires optimization for drug delivery .
- Hypocrellin A: More stable in physiological pH and widely formulated as nanoparticles for photodynamic therapy .
Mechanistic Divergence
- This compound : Targets bacterial membrane integrity via lipid peroxidation.
- Hypocrellin A : Induces apoptosis in cancer cells by mitochondrial ROS overproduction.
- Cercosporin : Disrupts chloroplast function in plants through singlet oxygen generation .
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